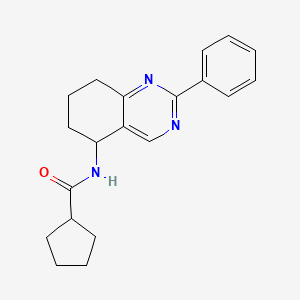![molecular formula C16H16N4O2S B6135703 2-(4-oxoquinazolin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B6135703.png)
2-(4-oxoquinazolin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-oxoquinazolin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide is a synthetic organic compound that belongs to the quinazoline and thiazole families. These families are known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure features a quinazoline core with a thiazole moiety, making it a potential candidate for various pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxoquinazolin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-oxoquinazoline derivatives with thiazole-containing intermediates. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-oxoquinazolin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, hydroxylated derivatives, and substituted thiazole derivatives. These products can be further utilized in various chemical and biological studies.
Applications De Recherche Scientifique
2-(4-oxoquinazolin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 2-(4-oxoquinazolin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core can inhibit kinase enzymes, which play a crucial role in cell signaling pathways. The thiazole moiety may enhance binding affinity and selectivity towards these targets. The compound’s effects are mediated through the modulation of signaling pathways, leading to altered cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-oxoquinazolin-3-yl)ethyl nicotinate
- Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate
- 3-(isoxazol-3-yl)-quinazolin-4(3H)-one derivatives
Uniqueness
2-(4-oxoquinazolin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide is unique due to its combined quinazoline and thiazole structure, which imparts distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various research applications, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11(15(21)18-7-6-14-17-8-9-23-14)20-10-19-13-5-3-2-4-12(13)16(20)22/h2-5,8-11H,6-7H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDMMUPAXWOOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=NC=CS1)N2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-1-naphthyl-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6135631.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]acetamide](/img/structure/B6135635.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methylphenyl)acetamide](/img/structure/B6135640.png)
![2-ethoxy-4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenol](/img/structure/B6135641.png)
![[1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone](/img/structure/B6135652.png)
![N-(3,4-dimethylphenyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6135661.png)
![1-isopropyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B6135666.png)

![9-(1,3-dimethyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6135678.png)
![5-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-(3-METHYLPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B6135684.png)
![1-[(2,3-Difluorophenyl)methyl]-3-[[(4-fluorophenyl)methylamino]methyl]-3-hydroxypiperidin-2-one](/img/structure/B6135689.png)
![4-amino-2-[2-(2-phenylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B6135698.png)
![1-[benzyl(methyl)amino]-3-[5-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6135706.png)
![N-(2-isopropoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6135709.png)
